

Meta-analysis of clinical trials involving AGN series compounds.

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Compound of Interest

Compound Name: AGN 194078

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A comparative meta-analysis of two leading AGN series compounds, AGN-190584 and AGN-241751, reveals distinct therapeutic applications and mechanisms of action. AGN-190584, a topical ophthalmic solution of 1.25% pilocarpine hydrochloride, has been approved for the treatment of presbyopia, while AGN-241751 is an investigational oral antidepressant for Major Depressive Disorder (MDD). This guide provides a comprehensive comparison of their clinical trial data, experimental protocols, and mechanisms of action.

AGN-190584 for Presbyopia

AGN-190584 (Vuity) is a miotic eye drop that improves near vision by constricting the pupil.^[1]^[2]^[3] A systematic review and meta-analysis of three randomized controlled trials (GEMINI 1, GEMINI 2, and VIRGO) involving 980 participants demonstrated its efficacy and safety in treating presbyopia.^[2]

Efficacy and Safety of AGN-190584

The primary outcome in the clinical trials was the proportion of participants gaining three or more lines in mesopic (low light) distance-corrected near visual acuity (DCNVA).^[4]^[5]

| Outcome | AGN-190584 (Pilocarpine 1.25%) | Vehicle (Placebo) | Study |
|---|-----------------------------------|-------------------|----------------|
| ≥3-line gain in mesopic DCNVA (Day 30, Hour 3) | 30.7% | 8.1% | GEMINI 1[4][5] |
| ≥3-line gain in mesopic DCNVA (Day 30, Hour 6) | 18.4% | 8.8% | GEMINI 1[4][5] |
| ≥3-line gain in binocular DCNVA (Day 14, 3 hours post- dose) | 35.1% | 7.8% | VIRGO[2] |

Adverse Events:

The most common adverse events reported were headache and conjunctival hyperemia.[1][2]

| Adverse Event | Frequency in AGN-190584 Group |
|------------------------|-------------------------------|
| Headache | 13.49%[2] |
| Conjunctival Hyperemia | 1.6%[1] |
| Instillation Site Pain | 5.8%[1] |
| Blurred Vision | 3.6%[1] |

Experimental Protocol: GEMINI 1 Phase 3 Trial

- Study Design: A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.[4][5]
- Participants: 323 individuals aged 40 to 55 years with presbyopia.[4][5]
- Intervention: One drop of AGN-190584 or vehicle was self-administered in each eye once daily for 30 days.[3][4]

- Primary Efficacy Endpoint: The proportion of participants with a gain of 3 or more lines in mesopic, high-contrast, binocular DCNVA at Day 30, Hour 3.[4][5]

Mechanism of Action: AGN-190584

AGN-190584 is a cholinergic muscarinic receptor agonist.[3] It constricts the pupil, which increases the depth of focus and improves near vision.



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Mechanism of action for AGN-190584.

AGN-241751 for Major Depressive Disorder

AGN-241751 is an investigational, orally bioavailable, small molecule N-methyl-D-aspartate receptor (NMDAR) modulator being developed for the treatment of Major Depressive Disorder (MDD).[6][7][8] It has received FDA Fast Track designation due to its potential to address a significant unmet medical need.[6][7][8]

Efficacy and Safety of AGN-241751

A Phase 2 clinical trial evaluated the efficacy of AGN-241751 compared to placebo in participants with MDD.[9] The primary efficacy measure was the change in the Montgomery-Asberg Depression Rating Scale (MADRS) total score.[10]

| Outcome | AGN-241751 | Placebo | Study |
|-------------------------------------|---------------------------------------|---------|------------------|
| Change in MADRS Total Score (Day 1) | Statistically significant improvement | - | Phase 2 Trial[9] |

Detailed quantitative data from the Phase 2 trial are not yet publicly available.

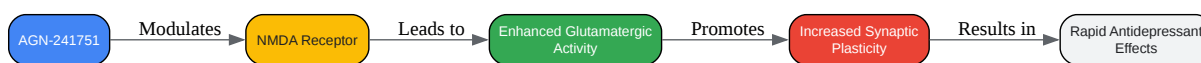
Experimental Protocol: Phase 2 Trial of AGN-241751

- Study Design: A randomized, double-blind, placebo-controlled study.[9]

- Participants: Individuals diagnosed with Major Depressive Disorder according to DSM-5 criteria.[10]
- Intervention: Oral administration of AGN-241751 or placebo.[9]
- Primary Efficacy Endpoint: Evaluation of the efficacy at 1 day post-initial oral dose of AGN-241751 compared with placebo.[9]

Mechanism of Action: AGN-241751

AGN-241751 modulates the N-methyl-D-aspartate (NMDA) receptor, which is involved in glutamatergic neurotransmission.[6][7][8] Dysregulation of this pathway is implicated in the pathophysiology of depression.



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Proposed mechanism of action for AGN-241751.

Comparison with Alternatives

Presbyopia Treatment Alternatives

Alternatives to AGN-190584 for presbyopia include other miotic eye drops and surgical options. Brimochol and LNZ100 are other investigational eye drops that have shown promise in clinical trials.[1]

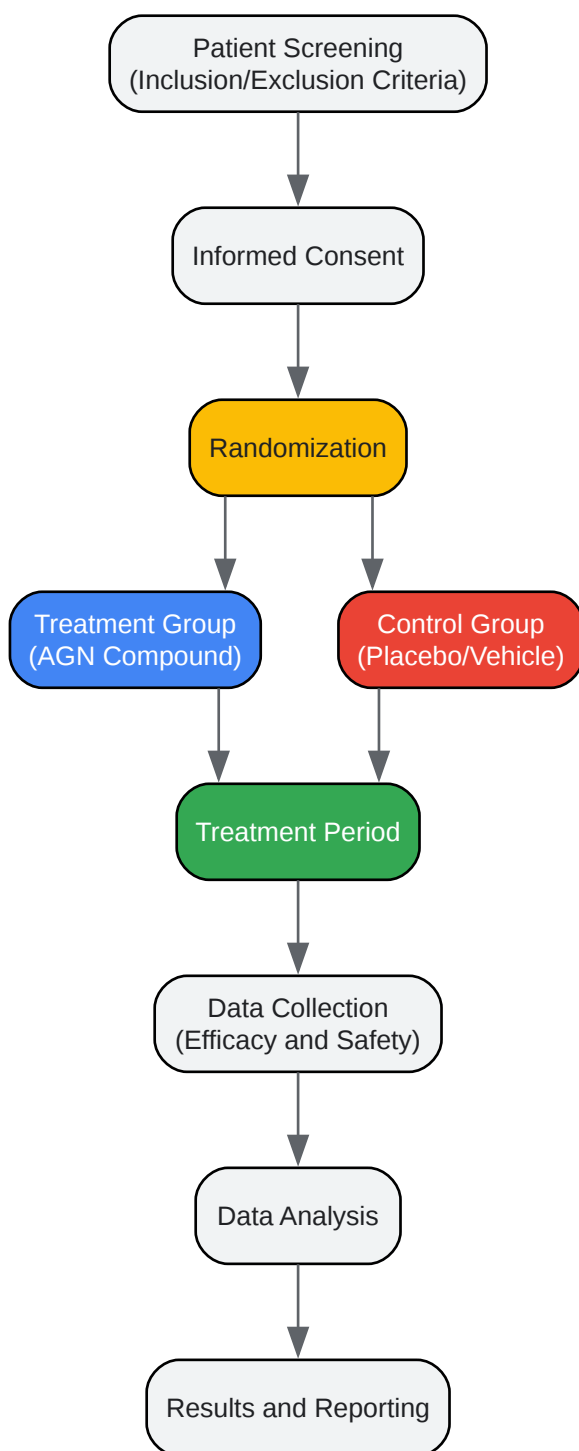
| Treatment | Mechanism | Reported Efficacy | Common Side Effects |
|-----------|---|---|--|
| Brimochol | Combination of carbachol and brimonidine tartrate | - | Eye irritation, headache[1] |
| LNZ100 | Aceclidine | 95% achieved ≥ 2 -line improvement in near vision after 1 hour | Eye irritation, visual impairment, headache[1] |

Major Depressive Disorder Treatment Alternatives

AGN-241751 is being developed as a rapid-acting antidepressant. It is intended to be an oral complement to rapastinel, another NMDA receptor modulator that has also received FDA Fast Track designation.^[6]^[7]^[8] Traditional antidepressants, such as SSRIs and SNRIs, are the current standard of care but often have a delayed onset of action.^[7]

Experimental Workflow: Randomized Controlled Trial

The clinical trials for both AGN-190584 and AGN-241751 followed a standard randomized controlled trial (RCT) workflow.



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General workflow of a randomized clinical trial.

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